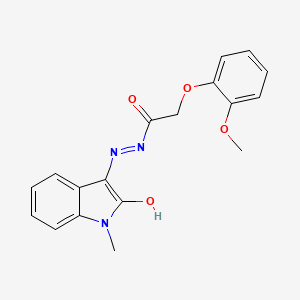![molecular formula C19H15NO2 B5764173 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile](/img/structure/B5764173.png)
2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile, also known as NM-3, is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound belongs to the class of nitrile-containing compounds, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the Akt signaling pathway, which is involved in cell proliferation and survival. Moreover, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, this compound has been shown to inhibit the MAPK signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, which is a programmed cell death process that plays a critical role in maintaining tissue homeostasis. Moreover, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis. Additionally, this compound has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. Moreover, this compound is relatively stable and can be easily synthesized in large quantities. However, this compound also has some limitations. It has poor water solubility, which can limit its bioavailability and efficacy in vivo. Moreover, this compound has not been extensively studied in animal models, and its toxicity profile is not fully understood.
将来の方向性
There are several future directions for the research on 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its downstream targets. Secondly, the efficacy and safety of this compound in animal models need to be evaluated to determine its potential for clinical use. Thirdly, the development of this compound derivatives with improved water solubility and bioavailability could enhance its therapeutic potential. Finally, the combination of this compound with other anticancer agents or immunomodulators could enhance its efficacy and reduce toxicity.
合成法
The synthesis of 2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile involves a multi-step reaction sequence, starting from 2-naphthol and benzyl cyanide. The first step involves the protection of the hydroxyl group of 2-naphthol using a suitable protecting group such as benzyl ether. The protected 2-naphthol is then reacted with chloromethyl methyl ether to form the corresponding ether derivative. The ether derivative is then reacted with sodium cyanide to form the nitrile derivative, which is subsequently reduced using a reducing agent such as lithium aluminum hydride to form this compound.
科学的研究の応用
2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities such as anticancer, antifungal, and anti-inflammatory activities. This compound has also been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. Moreover, this compound has been shown to exhibit potent antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
特性
IUPAC Name |
2-[[1-(hydroxymethyl)naphthalen-2-yl]oxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c20-11-15-6-1-2-7-16(15)13-22-19-10-9-14-5-3-4-8-17(14)18(19)12-21/h1-10,21H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQRBXXXZJWWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)OCC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)
![4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)

![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5764106.png)

![N-[4-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5764138.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5764146.png)
![4-{[(2,6-dichlorobenzyl)thio]acetyl}morpholine](/img/structure/B5764152.png)
![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)

![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)
![2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide](/img/structure/B5764175.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)